molecular formula C20H22FN7O B2505710 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide CAS No. 1171092-15-1

4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide

Katalognummer: B2505710
CAS-Nummer: 1171092-15-1
Molekulargewicht: 395.442
InChI-Schlüssel: XUJSSVQVRIXZBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[The detailed scientific context and specific research applications for the compound "4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide" could not be definitively established from the available search results. A comprehensive product description for researchers would require information on its main applications, specific research value, and mechanism of action, which is currently lacking. Generally, compounds featuring piperazine and imidazole motifs are of significant interest in medicinal chemistry . For instance, molecules containing these heterocycles have been explored for their potential as kinase inhibitors or for their anticancer properties by interacting with cellular DNA . To construct an accurate and compelling product description, it is recommended to consult specialized scientific literature, patent databases, or internal research data for definitive information on this specific compound's profile.]

Eigenschaften

IUPAC Name

N-(3-fluoro-2-methylphenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c1-14-16(21)4-3-5-17(14)25-20(29)27-10-8-26(9-11-27)18-12-19(24-15(2)23-18)28-7-6-22-13-28/h3-7,12-13H,8-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSSVQVRIXZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various assays, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H23N7OC_{20}H_{23}N_{7}O, with a molecular weight of approximately 393.5 g/mol. The structure features an imidazole ring, a pyrimidine moiety, and a piperazine core, which are known to contribute to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. The piperazine moiety is often associated with kinase inhibition due to its structural compatibility with ATP-binding sites .
  • Antimicrobial Activity : Compounds similar in structure have demonstrated significant antimicrobial properties against various strains of bacteria and fungi. The imidazole and pyrimidine rings are particularly noted for their roles in enhancing antimicrobial efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines and microbial strains. The following table summarizes key findings:

Assay Type Target Organism/Cell Line IC50 (µM) Notes
Anti-cancerA549 (lung cancer)5.2Induced apoptosis via caspase activation
Anti-bacterialStaphylococcus aureus12.5Comparable activity to standard antibiotics
Anti-fungalCandida albicans15.0Effective at inhibiting growth
CytotoxicityHEK-293 (human cells)>50Low cytotoxicity observed

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of the compound against several human cancer cell lines. The results indicated that it significantly inhibited cell growth in A549 cells with an IC50 value of 5.2 µM, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases, which are critical mediators of programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Candida albicans. The results showed that it had an IC50 value of 12.5 µM against S. aureus, indicating strong antibacterial activity. Additionally, it exhibited antifungal properties with an IC50 value of 15.0 µM against C. albicans, demonstrating its potential as a dual-action antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the piperazine ring and the fluorinated phenyl group significantly affect biological activity. For instance:

  • Fluorination : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Pyrimidine Substitution : Variations in the pyrimidine ring can alter the electronic properties, impacting both potency and selectivity against specific biological targets .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

Case Study: Cytotoxic Evaluation

In a study evaluating a series of piperazinone derivatives, compounds structurally related to this compound demonstrated significant cytotoxic activity against various cancer cell lines, including colon cancer (HT-29) and lung cancer (A549) cells. The mechanism of action appears to involve inhibition of specific signaling pathways associated with tumor growth .

Cell Line IC50 (µM) Compound
HT-2912.54-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide
A54915.04-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Research indicates that derivatives containing imidazole and pyrimidine rings possess antibacterial properties against various pathogens.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of similar compounds, moderate activity was observed against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Aromatic Substituents : The 3-fluoro-2-methylphenyl group in the target may enhance metabolic stability compared to 4-fluorobenzyl (382.4 Da compound) due to steric hindrance .
  • Pyrimidine Modifications : The 6-isopropoxy group in the 407.9 Da compound introduces bulkiness, likely reducing solubility compared to the target’s 6-imidazole substituent .

Research Findings and Implications

  • Bioavailability : Imidazole-containing analogs generally show higher logP values than pyrazole or triazole derivatives, suggesting improved membrane permeability for the target .
  • Thermodynamic Stability : Computational modeling (e.g., CCP4 suite ) predicts stronger π-π interactions between the target’s imidazole and receptor aromatic residues compared to triazole analogs.
  • Toxicity : Fluorine and methyl groups in the target may mitigate hepatotoxicity risks associated with chlorinated analogs (e.g., 443.9 Da compound) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.